molecular formula C7H18Cl2N2 B14043348 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride

Cat. No.: B14043348
M. Wt: 201.13 g/mol
InChI Key: PGWNJCHXKFIPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction and conditions used .

Scientific Research Applications

2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving neurotransmitter analogs and receptor binding.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-9-6-2-3-7(9)4-5-8;;/h7H,2-6,8H2,1H3;2*1H

InChI Key

PGWNJCHXKFIPLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCN.Cl.Cl

Origin of Product

United States

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